2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (mPEG3-Chloroformate): A Mechanistic Guide to Bioconjugation and Prodrug Synthesis
2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate (mPEG3-Chloroformate): A Mechanistic Guide to Bioconjugation and Prodrug Synthesis
Executive Summary
As the landscape of targeted therapeutics and biopharmaceuticals evolves, the precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile has become paramount. 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate (commonly referred to as mPEG3-chloroformate) has emerged as a critical, monofunctional PEGylating reagent in modern drug development[1].
Unlike traditional polymeric polyethylene glycol (PEG) derivatives, which suffer from inherent polydispersity that complicates analytical characterization and regulatory approval[2], mPEG3-chloroformate offers a discrete, monodisperse short-chain PEG moiety. By leveraging the highly electrophilic nature of the chloroformate group, this reagent facilitates rapid, predictable bioconjugation with nucleophilic functional groups—primarily forming stable carbamate linkages with amines and cleavable carbonate linkages with alcohols[3]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and analytical frameworks for utilizing mPEG3-chloroformate in bioconjugation and prodrug engineering.
Molecular Identity & Physicochemical Profiling
Understanding the physicochemical properties of mPEG3-chloroformate is the first step in designing a successful conjugation strategy. The short, flexible, and hydrophilic mPEG3 chain enhances aqueous solubility and shields modified surfaces to reduce immunogenicity[3], while the chloroformate warhead drives the conjugation chemistry.
| Property | Specification / Value |
| Chemical Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate |
| Common Name | mPEG3-Chloroformate |
| CAS Number | 105292-71-5[1] |
| Molecular Formula | C₈H₁₅ClO₅[1] |
| Molecular Weight | 226.65 g/mol [1] |
| Exact Mass | 226.0608 g/mol [1] |
| InChI Key | LSJKXCRCOZGBPX-UHFFFAOYSA-N[1] |
| Primary Reactivity | Nucleophilic Acyl Substitution (Amines, Alcohols, Thiols)[1] |
| Linkage Formed | Carbamates (with amines), Carbonates (with alcohols)[3] |
Mechanistic Chemistry & Reactivity Profiling
The core utility of mPEG3-chloroformate lies in its susceptibility to nucleophilic acyl substitution . The highly electronegative chlorine atom and the adjacent oxygen withdraw electron density from the carbonyl carbon, rendering it exceptionally electrophilic[1].
When introduced to a nucleophile—such as the
Figure 1: Nucleophilic acyl substitution pathway of mPEG3-chloroformate forming a stable carbamate.
Applications in Drug Development & Bioconjugation
Protein and Peptide PEGylation
The covalent attachment of PEG chains to therapeutic proteins (PEGylation) is a proven strategy to increase hydrodynamic radius, thereby reducing the glomerular filtration clearance rate and extending circulatory half-life[4]. While large, polymeric PEGs are used for massive half-life extension, mPEG3-chloroformate is utilized for fine-tuning molecular properties [3]. Modifying a therapeutic peptide with mPEG3 can improve its solubility and membrane permeability without causing the severe steric hindrance that often compromises the biological activity of proteins conjugated to 20 kDa or 40 kDa PEGs[5].
Prodrug Engineering via Carbonate/Carbamate Linkages
In small-molecule drug design, carbamates and carbonates are widely engineered as prodrug linkers due to their tunable stability[6]. By reacting mPEG3-chloroformate with an alcohol-containing active pharmaceutical ingredient (API), a carbonate-linked prodrug is formed. This linkage is relatively stable in systemic circulation but undergoes enzymatic hydrolysis (via esterases) or pH-responsive cleavage in the target microenvironment, releasing the active drug[7]. The addition of the mPEG3 chain significantly enhances the aqueous solubility of highly lipophilic APIs, bypassing formulation bottlenecks.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary causality for reagent choices and in-process controls.
Figure 2: Self-validating experimental workflow for the PEGylation of therapeutic proteins.
Protocol A: Lysine-Targeted PEGylation of a Model Protein
Objective: Form a stable carbamate linkage between mPEG3-chloroformate and surface-accessible lysine residues.
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Buffer Preparation: Dissolve the target protein (1-5 mg/mL) in 100 mM Borate buffer, pH 8.0.
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Causality: A pH of 8.0 ensures that a fraction of the lysine
-amines (pKa ~10.5) are deprotonated and nucleophilic, while minimizing the hydroxide-mediated hydrolysis of the chloroformate reagent, which accelerates rapidly above pH 8.5.
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Reagent Preparation: Dissolve mPEG3-chloroformate in anhydrous DMSO to a concentration of 100 mM immediately before use. Chloroformates are highly moisture-sensitive.
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Conjugation: Add the mPEG3-chloroformate solution dropwise to the protein solution under gentle vortexing to achieve a 10-to-20-fold molar excess. Limit organic solvent concentration to <10% v/v to prevent protein denaturation.
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Incubation: Stir the reaction at 4°C for 2 hours.
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Quenching (Self-Validation Step): Add a quenching agent (e.g., 50 mM Glycine or Tris buffer) and incubate for 15 minutes. The primary amines in the quencher will consume any unreacted chloroformate, preventing over-PEGylation and ensuring batch-to-batch consistency.
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Purification: Remove unreacted reagents and quenched byproducts via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
Protocol B: Synthesis of a Small Molecule mPEG3-Carbonate Prodrug
Objective: Conjugate mPEG3-chloroformate to a hydroxyl-containing API.
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Reaction Setup: In a flame-dried, argon-purged flask, dissolve the API (1.0 eq) in anhydrous Dichloromethane (DCM).
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Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Conjugation: Cool the mixture to 0°C. Add mPEG3-chloroformate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
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Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the API spot validates the completion of the reaction.
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Workup & Purification: Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Analytical Characterization
Unambiguous identification of the derivatized product is paramount[1]. Because mPEG3 is discrete, analytical validation is highly precise compared to polydisperse PEG mixtures.
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Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming small-molecule prodrugs. The successful conjugation is marked by the appearance of the distinctive mPEG multiplet signals between
3.5–3.7 ppm (representing the -CH₂-CH₂-O- backbone) and the terminal methoxy singlet at ~3.3 ppm[1]. Furthermore, the downfield shift of the proton adjacent to the reacted hydroxyl/amine group confirms the site of attachment. -
Mass Spectrometry (MS):
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For small molecules, Electrospray Ionization (ESI-MS) will show a precise mass shift of +190.08 Da (the mass of the mPEG3-carbonyl addition minus the lost proton).
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For proteins, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is utilized to determine the exact degree of substitution (number of PEG molecules attached per protein).
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Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to assess purity. The addition of the mPEG3 chain typically decreases the retention time of highly hydrophobic small molecules due to the increased hydrophilicity imparted by the ethylene glycol units.
References
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Title: Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed Source: nih.gov URL: [Link]
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Title: Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC Source: nih.gov URL: [Link]
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Title: Site-Specific PEGylation of Therapeutic Proteins - MDPI Source: mdpi.com URL: [Link]
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Title: A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC Source: nih.gov URL: [Link]
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: researchgate.net URL: [Link]
Sources
- 1. 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate | 105292-71-5 | Benchchem [benchchem.com]
- 2. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
